An In-depth Technical Guide to the Chemical Properties of 2-(5-Oxazolyl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of 2-(5-Oxazolyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on 2-(5-Oxazolyl)benzonitrile. It should be noted that while fundamental identifiers are established, detailed experimental data for many of its physicochemical and biological properties are not extensively reported in publicly available literature. This guide provides known data, supplemented with information on related compounds to offer a predictive context for researchers.
Executive Summary
2-(5-Oxazolyl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to an oxazole ring at the 5-position. Its structure combines the chemical reactivity of a nitrile group with the bioisosteric potential of the oxazole ring, making it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known chemical properties, proposes a plausible synthetic route based on established organic chemistry principles, and discusses the potential for biological activity by examining related structures. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Core Chemical Properties
The fundamental chemical identifiers for 2-(5-Oxazolyl)benzonitrile have been established. However, a comprehensive experimental characterization of its physical properties is not widely available.
| Property | Value | Reference |
| IUPAC Name | 2-(1,3-oxazol-5-yl)benzonitrile | [1] |
| CAS Number | 1186127-13-8 | [1][2][3] |
| Molecular Formula | C₁₀H₆N₂O | [1][2][3] |
| Molecular Weight | 170.17 g/mol | [3] |
| Physical State | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available | [2] |
| Density | Data not available | [2] |
Spectroscopic and Analytical Data
Specific experimental spectra for 2-(5-Oxazolyl)benzonitrile are not readily found in the surveyed literature. The following table provides expected ranges and characteristic signals based on the parent structures, benzonitrile and oxazole, which serve as a reference for researchers aiming to characterize this molecule.
| Technique | Parent Structure | Characteristic Signals | Reference |
| ¹H NMR | Benzonitrile | δ 7.4-7.7 ppm (aromatic protons) | [4][5] |
| Oxazole | δ ~7.1-8.0 ppm (heterocyclic protons) | N/A | |
| ¹³C NMR | Benzonitrile | δ ~118 ppm (-CN), δ ~112-133 ppm (aromatic carbons) | [4][6] |
| Oxazole | δ ~125-152 ppm (heterocyclic carbons) | N/A | |
| IR Spectroscopy | Benzonitrile | ~2220-2230 cm⁻¹ (C≡N stretch), ~3030-3100 cm⁻¹ (Aromatic C-H stretch), ~1450-1600 cm⁻¹ (C=C ring stretch) | [7][8][9] |
| Oxazole | ~1500-1650 cm⁻¹ (C=N and C=C stretch), ~1050-1150 cm⁻¹ (C-O-C stretch) | N/A | |
| Mass Spectrometry | Benzonitrile | [M]+ at m/z 103 | [10] |
| Oxazole Derivatives | Fragmentation often involves cleavage of the oxazole ring. | [11] |
Experimental Protocols
Plausible Synthetic Pathway
While a specific, detailed synthesis for 2-(5-Oxazolyl)benzonitrile is not published, a plausible route can be conceptualized based on established methods for oxazole and benzonitrile synthesis.[12][13] A common approach involves the condensation and cyclization of precursors containing the necessary fragments. One potential strategy is the reaction of a 2-cyanobenzaldehyde derivative with a suitable reagent like tosylmethyl isocyanide (TosMIC) in the presence of a base.
Generalized Protocol:
-
Starting Material Preparation: A solution of 2-cyanobenzaldehyde is prepared in a suitable aprotic solvent (e.g., THF, DME).
-
Reagent Addition: Tosylmethyl isocyanide (TosMIC) is added to the solution, followed by the slow addition of a strong base such as potassium carbonate or potassium tert-butoxide at a controlled temperature.
-
Reaction: The mixture is stirred, typically at room temperature or with gentle heating, for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield 2-(5-Oxazolyl)benzonitrile.
Caption: Plausible synthesis and purification workflow for 2-(5-Oxazolyl)benzonitrile.
Standard Characterization Workflow
The identity and purity of synthesized 2-(5-Oxazolyl)benzonitrile would be confirmed through a standard battery of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure, proton environments, and carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR analysis is performed to identify characteristic functional groups, most notably the sharp C≡N stretch of the nitrile and the C=N/C-O stretches of the oxazole ring.
-
Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final compound.
Biological Activity and Potential Applications
There is currently no specific research detailing the biological activity or signaling pathway modulation of 2-(5-Oxazolyl)benzonitrile. However, the constituent scaffolds (benzonitrile and oxazole) are present in numerous biologically active compounds, suggesting potential areas for investigation.
-
Oxazole Derivatives: The oxazole ring is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer properties.[14]
-
Benzonitrile Derivatives: Various substituted benzonitriles have been explored as therapeutic agents. For example, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has shown antiviral activity against picornaviruses by inhibiting an early event in viral replication.[15] Other derivatives, like 2-hydroxybenzonitrile, exhibit antimicrobial properties.[16]
Given this context, 2-(5-Oxazolyl)benzonitrile could be a candidate for screening in antimicrobial, antiviral, or oncology assays. Its mechanism of action could potentially involve enzyme inhibition or interference with protein-protein interactions, leveraging the hydrogen bonding and aromatic stacking capabilities of its structure.
Caption: Logical diagram of potential research avenues for 2-(5-Oxazolyl)benzonitrile.
Conclusion
2-(5-Oxazolyl)benzonitrile is a well-defined chemical entity whose full physicochemical and biological profile remains to be explored. This guide consolidates the known structural information and provides a predictive framework for its synthesis, characterization, and potential biological relevance based on analogous compounds. It serves as a foundational resource for researchers interested in exploring the utility of this molecule in drug discovery and materials science, highlighting a clear need for further experimental investigation to unlock its potential.
References
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- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 7. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 10. Benzonitrile [webbook.nist.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 13. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
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